2-(4-Bromobenzenesulfonyl)propan-1-ol
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Overview
Description
2-(4-Bromobenzenesulfonyl)propan-1-ol is an organic compound with the molecular formula C9H11BrO3S It is a derivative of propan-1-ol, where the hydrogen atom on the benzene ring is substituted with a bromine atom and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzenesulfonyl)propan-1-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with propan-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzenesulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of sulfonyl groups.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Propanoic acid or propanal.
Reduction: this compound can be reduced to 2-(4-Bromobenzenesulfanyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromobenzenesulfonyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromobenzenesulfonyl)propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A precursor in the synthesis of 2-(4-Bromobenzenesulfonyl)propan-1-ol.
2-(4-Bromophenyl)propan-1-ol: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Bromobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11BrO3S |
---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfonylpropan-1-ol |
InChI |
InChI=1S/C9H11BrO3S/c1-7(6-11)14(12,13)9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 |
InChI Key |
BVETWNZHYFNVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)S(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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